molecular formula C6H14ClNO3 B2479994 [(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride CAS No. 2260917-59-5

[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride

Cat. No. B2479994
M. Wt: 183.63
InChI Key: WEPBNYDWCQRMMC-GEMLJDPKSA-N
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Description

“[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260917-59-5 . It has a molecular weight of 183.63 . The IUPAC name for this compound is ((2S,6S)-morpholine-2,6-diyl)dimethanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Scientific Research Applications

Stereoselective Synthesis

  • The compound has been utilized in stereoselective synthesis. A study by Marlin (2017) described the synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involved oxazolidinone formation and intramolecular epoxide opening, followed by cyclisation to form the morpholine ring (Marlin, 2017).

Chiral Synthesis

  • Prabhakaran et al. (2004) conducted chiral synthesis of related morpholine compounds. They synthesized (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlighting the compound's potential as a precursor for norepinephrine reuptake inhibitors (Prabhakaran, Majo, Mann, & Kumar, 2004).

Antioxidative and Anti-inflammatory Properties

  • A morpholine alkaloid with antioxidative and anti-inflammatory properties was isolated from red seaweed Gracilaria opuntia, as reported by Makkar and Chakraborty (2018). This compound showed significant free radical scavenging activities and inhibited cyclooxygenase-2 and lipoxygenase, indicating its potential for therapeutic applications (Makkar & Chakraborty, 2018).

Chemical Characterization

  • Studies like the one by Hou et al. (2013) have explored the chemical characterization and reactivity of compounds involving morpholine structures. They investigated mononuclear O,N-chelated vanadium complexes with morpholine, providing insights into potential applications in chemical synthesis (Hou, Bi, Wu, & Han, 2013).

Antibacterial Activity

Nanoparticle Synthesis

  • Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound including a morpholine structure for the synthesis and characterization of zinc nanoparticles, indicating its role in nanotechnology (Pushpanathan & Kumar, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific safety precautions that should be taken when handling this compound.

properties

IUPAC Name

[(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPBNYDWCQRMMC-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](CN1)CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride

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